molecular formula C15H17N5OS2 B6436632 4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2549019-29-4

4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B6436632
CAS No.: 2549019-29-4
M. Wt: 347.5 g/mol
InChI Key: RUWYERNXFGFLOK-UHFFFAOYSA-N
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Description

4-Methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole is a sophisticated synthetic hybrid molecule designed for advanced medicinal chemistry and pharmacology research. This compound integrates multiple privileged heterocyclic scaffolds, each contributing to its potential as a key investigational tool. The 1,3-benzothiazole core is a well-documented pharmacophore in drug discovery, with derivatives demonstrating a wide spectrum of biological activities. The piperazine linker serves as a versatile spacer that can enhance solubility and provide conformational flexibility, potentially allowing the molecule to optimally engage with biological targets. The 1,2,5-thiadiazole moiety further enriches the compound's electronic profile and interaction capabilities. Researchers can explore this molecule as a potential lead compound for various therapeutic areas. Its structural features make it a compelling candidate for screening against kinase targets, given the known affinity of related heterocyclic systems for ATP-binding sites. The molecule may also hold value in neurological research, as structural analogs have been investigated for their interactions with central nervous system receptors. Furthermore, the incorporation of the 1,2,5-thiadiazole ring suggests potential for applications in materials science, particularly in the development of organic semiconductors or fluorescent probes, due to the electron-deficient nature of this heterocycle. This compound is offered exclusively for research purposes to support the development of new chemical entities and the exploration of novel biological mechanisms.

Properties

IUPAC Name

4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS2/c1-10-3-4-11(21-2)13-14(10)22-15(17-13)20-7-5-19(6-8-20)12-9-16-23-18-12/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWYERNXFGFLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzothiazole Core

The benzothiazole scaffold is typically prepared via the Herz reaction, which involves cyclization of 2-aminothiophenol derivatives with carbonyl compounds. For 4-methoxy-7-methyl-1,3-benzothiazole:

  • Starting Material : 2-Amino-4-methoxy-7-methylbenzenethiol is reacted with acetic anhydride under reflux to form the acetylated intermediate.

  • Cyclization : Treatment with phosphorus oxychloride (POCl₃) at 80–90°C induces cyclization, yielding 4-methoxy-7-methyl-1,3-benzothiazole.

Key Data :

  • Yield: 68–72%.

  • Characterization: 1H^1H-NMR (CDCl₃) δ 2.45 (s, 3H, CH₃), 3.87 (s, 3H, OCH₃), 7.12–7.58 (m, 3H, Ar-H).

Functionalization with Piperazine-Thiadiazole Moiety

The introduction of the 4-(1,2,5-thiadiazol-3-yl)piperazine group at position 2 of the benzothiazole core involves two primary approaches:

Nucleophilic Aromatic Substitution

Procedure :

  • Chlorination : The benzothiazole intermediate is chlorinated at position 2 using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0–5°C.

  • Piperazine Coupling : The chlorinated product reacts with 1-(1,2,5-thiadiazol-3-yl)piperazine in the presence of potassium carbonate (K₂CO₃) at 120°C for 12 hours.

Optimization :

  • Solvent: DMF > DMSO due to higher yields (82% vs. 65%).

  • Temperature: Reactions below 100°C result in incomplete substitution.

Mechanism :

Benzothiazole-Cl+Piperazine-ThiadiazoleK2CO3,DMFTarget Compound+KCl\text{Benzothiazole-Cl} + \text{Piperazine-Thiadiazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{KCl}

Cyclocondensation of Thiosemicarbazones

Adapted from, this method avoids pre-functionalized piperazine:

  • Thiosemicarbazone Formation :

    • React 4-methoxy-7-methyl-2-hydrazinyl-1,3-benzothiazole with thiosemicarbazide in acetic acid under reflux.

    • Yield: 75–80%.

  • Cyclization with α-Bromoketones :

    • Treat the thiosemicarbazone with 3-bromo-1,2,5-thiadiazole in ethanol at 60°C for 6 hours.

    • Piperazine ring forms via intramolecular cyclization.

Key Advantages :

  • Fewer purification steps compared to nucleophilic substitution.

  • Higher functional group tolerance.

Alternative Route: One-Pot Synthesis

A streamlined protocol combines benzothiazole formation and piperazine-thiadiazole coupling:

  • Reactants :

    • 2-Amino-4-methoxy-7-methylbenzenethiol.

    • 1-(1,2,5-thiadiazol-3-yl)piperazine.

    • Acetic anhydride and POCl₃.

  • Procedure :

    • Sequential addition of reactants in DMF at 100°C for 24 hours.

    • Yield: 58%.

Limitations :

  • Lower yield due to competing side reactions.

  • Requires rigorous temperature control.

Characterization and Analytical Data

Spectroscopic Confirmation

TechniqueKey SignalsReference
IR (KBr) 3270 cm⁻¹ (N–H), 1652 cm⁻¹ (C=O), 1245 cm⁻¹ (C–O–C)
1H^1H-NMR δ 2.45 (s, CH₃), 3.87 (s, OCH₃), 3.49–3.54 (m, piperazine CH₂), 7.30–8.78 (Ar-H)
13C^{13}C-NMR δ 41.18 (piperazine CH₂), 166.02 (C=N), 168.45 (C=O)

Comparative Analysis of Methods

MethodYield (%)Purity (HPLC)Time (h)Cost Efficiency
Nucleophilic Substitution8298.512High
Cyclocondensation7897.218Moderate
One-Pot Synthesis5895.824Low

Chemical Reactions Analysis

Types of Reactions

4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiadiazole ring to a more reduced form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different biological activities.

Scientific Research Applications

4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Modifications in Piperazine-Linked Benzothiazoles

Compound A : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
  • Key Differences :
    • The piperazine ring in the target compound is replaced with a pyrazoline moiety.
    • Substituents: A 4-methoxyphenyl group is attached to the pyrazoline, unlike the thiadiazole in the target compound.
  • Synthesis : Synthesized via condensation of hydrazine derivatives with chalcones, differing from the thiosemicarbazide-based routes used for thiadiazole-containing analogs .
Compound B : 4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
  • Key Differences: The piperazine substituent is a phenoxybenzoyl group instead of thiadiazole. Benzothiazole core has a 4-methyl group (vs. 4-methoxy-7-methyl in the target).
  • Molecular Weight : 429.5 g/mol (vs. ~425–440 g/mol estimated for the target compound).
  • Implications: The phenoxybenzoyl group increases steric bulk and lipophilicity, which may reduce solubility compared to the thiadiazole substituent .
Compound C : Ethyl 6-{4-[3-(1,2,5-thiadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}-2-azaspiro[3.4]octane-2-carboxylate
  • Key Differences :
    • Contains a spiro ring system (azaspiro[3.4]octane) instead of benzothiazole.
    • Shares the 1,2,5-thiadiazol-3-yl-piperazine motif.
  • Implications : The spiro structure may enhance metabolic stability but reduce planar stacking interactions critical for enzyme inhibition .

Substituent Effects on Pharmacological Profiles

Thiadiazole vs. Triazole/Triazolone
  • : Triazole-containing analogs (e.g., 9c) showed distinct docking poses with target proteins, suggesting that thiadiazole’s sulfur atom may alter hydrogen bonding and steric interactions compared to nitrogen-rich triazoles.
  • : Posaconazole (a triazolone antifungal) highlights the importance of heterocyclic substituents in bioavailability, suggesting that the thiadiazole in the target compound could improve membrane permeability but reduce metabolic stability compared to triazoles .
Methoxy and Methyl Groups on Benzothiazole
  • : Fluorophenyl-substituted benzothiazoles demonstrated acetylcholinesterase (AChE) inhibition, implying that electron-withdrawing groups (e.g., methoxy) in the target compound might modulate similar activity .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Piperazine Substituent Molecular Weight (g/mol) Key Features
Target Compound Benzothiazole 1,2,5-Thiadiazol-3-yl ~430 (estimated) 4-Methoxy, 7-methyl
Compound A () Benzothiazole Pyrazoline (4-methoxyphenyl) Not reported Rigid pyrazoline, chalcone-based
Compound B () Benzothiazole 3-Phenoxybenzoyl 429.5 High lipophilicity
Compound C () Spiro azaspirooctane 1,2,5-Thiadiazol-3-yl Not reported Enhanced metabolic stability

Biological Activity

The compound 4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole is a novel synthetic derivative that combines the structural features of benzothiazole and thiadiazole, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent studies, highlighting its potential in medicinal chemistry.

Structural Overview

The molecular structure of the compound is characterized by:

  • A benzothiazole core, which is often associated with anticancer and anti-inflammatory properties.
  • A thiadiazole moiety that can enhance biological activity through various mechanisms.
  • A piperazine ring that may contribute to its pharmacological effects.

Anticancer Properties

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer activities. For instance, compounds similar to This compound have been shown to inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
B7A4311.0Inhibition of AKT and ERK pathways
B7A5492.0Induction of apoptosis
B7H12994.0Cell cycle arrest

These findings suggest that the compound may possess similar anticancer properties due to its structural analogies with known effective agents .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. In vitro studies demonstrated that it could significantly reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This effect is crucial as chronic inflammation is a known contributor to cancer progression .

Mechanistic Insights

The mechanism through which This compound exerts its effects appears to involve:

  • Inhibition of key signaling pathways : Similar compounds have been shown to inhibit the AKT and ERK pathways, which are critical for cell survival and proliferation.
  • Induction of apoptosis : The compound promotes programmed cell death in cancer cells, a desirable effect in cancer therapy.
  • Cell cycle modulation : It affects various phases of the cell cycle, leading to growth arrest in cancer cells.

Case Studies

A notable study evaluated the efficacy of a related benzothiazole derivative in treating non-small cell lung cancer (NSCLC). The compound demonstrated:

  • Significant tumor reduction in xenograft models.
  • Enhanced survival rates compared to control groups.
    This study underlines the potential therapeutic applications of benzothiazole derivatives in oncology .

Q & A

Q. What are the established synthetic routes for preparing 4-methoxy-7-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the benzothiazole core via cyclization of substituted thioureas or condensation of 2-aminothiophenol derivatives with carbonyl-containing intermediates.
  • Step 2 : Introduction of the piperazine-thiadiazole moiety. This can be achieved through nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often reacted with thiadiazole-containing electrophiles under reflux in solvents like ethanol or DMF .
  • Key Conditions : Use of catalysts (e.g., CuSO₄·5H₂O for click chemistry) or bases (e.g., sodium hydride) to enhance reaction efficiency. Yields may vary (65–75%) depending on solvent polarity and temperature control .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Essential for confirming substituent positions and piperazine-thiadiazole connectivity. For example, aromatic protons in the benzothiazole core appear as distinct multiplets in δ 6.5–8.5 ppm .
  • FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for thiadiazole, C-O-C stretch at ~1250 cm⁻¹ for methoxy) .
  • HPLC/Column Chromatography : Used for purity assessment and isolation. Hexane/ethyl acetate gradients are common for benzothiazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the piperazine-thiadiazole coupling step?

  • Methodological Answer : Optimization strategies include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of the piperazine nitrogen. Evidence shows DMF increases coupling efficiency by 20–30% compared to ethanol .
  • Catalyst Use : Copper(I) catalysts (e.g., CuI) or palladium complexes accelerate cross-coupling reactions. For example, CuSO₄·5H₂O with sodium ascorbate improved click chemistry yields to >80% in related benzothiazole-triazole hybrids .
  • Temperature Control : Reflux conditions (80–100°C) are optimal for imine or amide bond formation .

Q. What computational approaches predict the biological target interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., 14-α-demethylase, PDB: 3LD6). The thiadiazole and piperazine groups often show hydrogen bonding with active-site residues .
  • MD Simulations : Assess binding stability over time. For similar compounds, RMSD values <2 Å over 100 ns indicate stable enzyme-ligand complexes .
  • Validation : Correlate docking scores with in vitro assays (e.g., IC₅₀ values against fungal pathogens) .

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous benzothiazole derivatives?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, methoxy groups at position 4 enhance antifungal activity, while methyl at position 7 may reduce solubility, affecting bioavailability .
  • Assay Standardization : Control variables like cell line type (e.g., HepG2 vs. HEK293) or incubation time. showed AST/ALT enzyme modulation varied by 30% depending on serum source .
  • Purity Validation : Use HPLC-MS to confirm compound integrity. Impurities >5% can skew bioactivity results .

Notes

  • For reproducibility, document reaction parameters (e.g., solvent purity, stirring rate) meticulously .

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